molecular formula C10H10F2OS B8541114 1-(2,4-Difluorophenyl)-2-(ethylthio)ethan-1-one

1-(2,4-Difluorophenyl)-2-(ethylthio)ethan-1-one

Cat. No. B8541114
M. Wt: 216.25 g/mol
InChI Key: CIKBZFJCPPQZGF-UHFFFAOYSA-N
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Patent
US06194592B1

Procedure details

To a solution of 2-chloro-2′,4′-difluoroacetophenone (10 g, 0.053 mol) and ethyl mercaptan (3.6 g, 0.058 mol) in methanol (200 ml), potassium carbonate (8.8 g, 0.064 mol) was added under ice cooling, followed by stirring at room temperature for 1.5 hours. After the completion of the reaction, the solvent was distilled off under reduced pressure. Water was added to the residue, followed by extraction with ether. The extract was washed successively with water and saturated saline and dried over magnesium sulfate. The solvent was then distilled off under reduced pressure. The resulting oil was distilled under reduced pressure (bp: 115 to 118° C., 2 mmHg), whereby 2′,4′-difluoro-2-(ethylthio)acetophenone (11.4 g, yield: 99.9%) was obtained as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[F:12])=[O:4].[CH2:13]([SH:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+]>CO>[F:12][C:6]1[CH:7]=[C:8]([F:11])[CH:9]=[CH:10][C:5]=1[C:3](=[O:4])[CH2:2][S:15][CH2:13][CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClCC(=O)C1=C(C=C(C=C1)F)F
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)S
Name
Quantity
8.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether
WASH
Type
WASH
Details
The extract was washed successively with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting oil was distilled under reduced pressure (bp: 115 to 118° C., 2 mmHg)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C(CSCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 99.9%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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